![molecular formula C22H39N3O6 B077454 Boc-Pro-Leu-Val-Ome CAS No. 13650-75-4](/img/structure/B77454.png)
Boc-Pro-Leu-Val-Ome
Overview
Description
Boc-Pro-Leu-Val-Ome is a chemical compound with the molecular formula C22H39N3O6 . It is a main product of BOC Sciences . The compound has a molecular weight of 441.56 .
Molecular Structure Analysis
Boc-Pro-Leu-Val-Ome exhibits intermolecular hydrogen-bonded supramolecular parallel β-sheet structures in crystalline form . The compound’s higher order aggregation showed a clear supramolecular cross-β-sheet structure .Physical And Chemical Properties Analysis
Boc-Pro-Leu-Val-Ome has a molecular weight of 441.56 and a molecular formula of C22H39N3O6 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Supramolecular Helical Self-Assembly
Boc-Pro-Leu-Val-Ome can be used in the supramolecular helical self-assembly of small peptides . This process involves the self-assembly of peptides to form various micro to nanostructures, which has several applications in nanobiotechnology . These structures can be used as drug delivery vehicles, porous materials for N2 adsorption, and for nanomaterial fabrication .
Alzheimer’s Research
Boc-Pro-Leu-Val-Ome is used in Alzheimer’s research. It exhibits intermolecular hydrogen-bonded supramolecular parallel β-sheet structures in crystalline form . The higher order aggregation of these structures showed a clear supramolecular cross-β-sheet structure . These molecules self-assembled into ordered structures which found to bind with the amyloid binding dyes thioflavin T (ThT) and Congo red .
Nanobiotechnology
The self-assembly of peptides like Boc-Pro-Leu-Val-Ome into various interesting micro to nano-level structures has exciting applications in nanobiotechnology , material science, and medicinal chemistry . These structures can be used in the delivery of xenobiotics, optoelectronics, piezoelectrics and pyroelectrics, optical waveguides, sensing, and photocatalysts .
Material Science
Boc-Pro-Leu-Val-Ome can be used in material science due to its structural diversity, biocompatibility, bioactivity, biodegradability, self-association ability, molecular recognition, flexible mechanical stability, and electronic properties .
Medicinal Chemistry
In medicinal chemistry , Boc-Pro-Leu-Val-Ome is used due to its biocompatibility, bioactivity, and biodegradability . It is also used in the delivery of xenobiotics .
Inhibition of ATP Production in Mitochondria
Boc-Pro-Leu-Val-Ome is a peptide analog of Dolastatin 10 which has been shown to inhibit the production of ATP in mitochondria . The compound binds to the active site of bacterial topoisomerase IV, and this binding prevents the enzyme from cleaving DNA .
Mechanism of Action
Target of Action
Boc-Pro-Leu-Val-Ome is a peptide analog of Dolastatin 10 . Its primary target is the active site of bacterial topoisomerase IV . Topoisomerase IV is an essential enzyme in bacteria, playing a crucial role in processes such as DNA replication, transcription, and recombination.
Mode of Action
The compound binds to the active site of bacterial topoisomerase IV . This binding prevents the enzyme from cleaving DNA , thereby inhibiting its function and affecting the bacterial cell’s ability to replicate and transcribe DNA.
Result of Action
The binding of Boc-Pro-Leu-Val-Ome to topoisomerase IV results in the inhibition of the enzyme’s activity . This inhibition disrupts the normal processes of DNA replication and transcription in bacterial cells, potentially leading to cell death.
properties
IUPAC Name |
tert-butyl (2S)-2-[[(2S)-1-[[(2S)-1-methoxy-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39N3O6/c1-13(2)12-15(18(26)24-17(14(3)4)20(28)30-8)23-19(27)16-10-9-11-25(16)21(29)31-22(5,6)7/h13-17H,9-12H2,1-8H3,(H,23,27)(H,24,26)/t15-,16-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJKZHILDMSZOS-ULQDDVLXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)OC)NC(=O)C1CCCN1C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OC)NC(=O)[C@@H]1CCCN1C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Pro-Leu-Val-Ome |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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